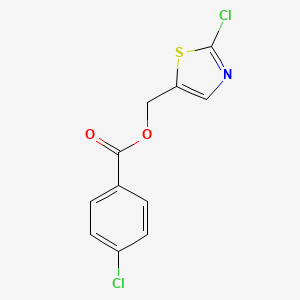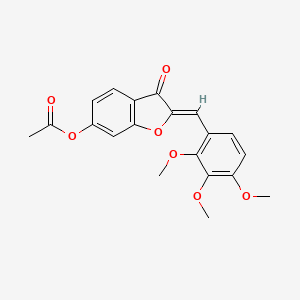
4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound featuring a blend of structural elements that offer it unique chemical properties. This compound combines a benzofuran structure with a sulfonyl and carbaldehyde group attached to a piperazine ring, making it a fascinating subject for synthetic and application-focused research.
Wissenschaftliche Forschungsanwendungen
This compound is of significant interest due to its versatile structure:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel sulfonamide and benzofuran derivatives.
Biology: : Studied for its potential as a bioactive molecule, especially in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: : Applied in the development of specialty chemicals and advanced materials.
Wirkmechanismus
Target of Action
It contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a structural motif found in many bioactive molecules . These molecules have been reported to have activity against various diseases such as cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ4, and the muscarinic M3 receptor .
Mode of Action
During the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
The 2,3-dihydrobenzofuran skeleton, a component of this compound, is known to affect various biochemical pathways .
Result of Action
Compounds with a similar structure have shown various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves several steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: : This step often uses Friedel-Crafts alkylation, where benzofuran is alkylated with 2-chloropropane in the presence of a strong Lewis acid like aluminum chloride.
Attachment of the Propyl Group: : The alkylated benzofuran is then reacted with propyl bromide in a nucleophilic substitution reaction using a base like potassium carbonate.
Introduction of the Sulfonyl Group: : Sulfonylation involves reacting the propylated benzofuran with chlorosulfonic acid.
Piperazine Formation: : The sulfonylated product is then coupled with piperazine under basic conditions.
Formylation: : Finally, the formylation of the piperazine ring is achieved using reagents like paraformaldehyde under acidic conditions.
Industrial Production Methods
For industrial-scale production, each of these steps would be optimized to maximize yield and purity, often involving:
Continuous flow processes to enhance reaction efficiency.
The use of catalysts to speed up reaction rates.
Purification techniques such as crystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the aldehyde group is converted to a carboxylic acid.
Reduction: : Reduction reactions may target the aldehyde group, reducing it to an alcohol.
Substitution: : The benzofuran structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carboxylic acid.
Reduction: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-methanol.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, this compound stands out due to its unique structural features:
Similar Compounds: : Other benzofuran derivatives, sulfonamides, and piperazine-based molecules.
Overall, the multi-faceted structure and properties of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde offer promising opportunities for further research and development in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRGQAZRGNFAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)

![7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2478014.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)

![N-[4-(5-bromo-2,4-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B2478021.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2478022.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)
![1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2478027.png)
![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)



